Ethyl 2-{6'-amino-1-benzoyl-5'-cyano-2'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazol]-3'-YL}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further cyclization and condensation reactions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions or the use of catalysts to enhance the reaction efficiency. For example, the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures is a widely used method . Additionally, the use of triethylamine as a catalyst in a boiling mixture of ethanol and dimethylformamide can facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds and cyanoacetamide derivatives, such as:
Spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol] derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Cyanoacetamide derivatives: These compounds are widely used in heterocyclic synthesis and have diverse biological activities.
Uniqueness
Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate is unique due to its specific combination of functional groups and its spiro structure
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
ethyl 2-(6-amino-1'-benzoyl-5-cyanospiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-3-yl)acetate |
InChI |
InChI=1S/C22H23N5O4/c1-2-30-17(28)12-16-18-20(26-25-16)31-19(24)15(13-23)22(18)8-10-27(11-9-22)21(29)14-6-4-3-5-7-14/h3-7H,2,8-12,24H2,1H3,(H,25,26) |
InChI Key |
ITKHDDYXIYQANK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.